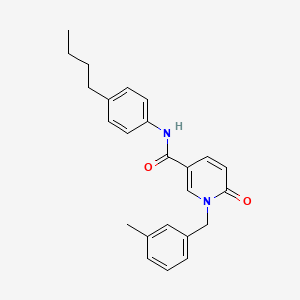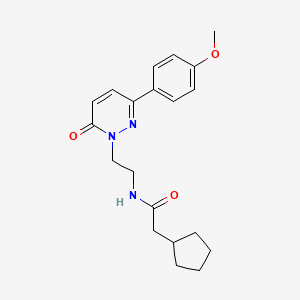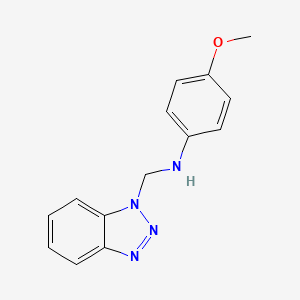
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms . These compounds have been the center of attention for their high therapeutic values .
Synthesis Analysis
1,3,4-Oxadiazoles can be synthesized through several methods. One common method involves the cyclization of diacylhydrazides with a variety of reagents . Another method involves the reaction of 2-aminobenzoic acid with (N-isocyanimino)triphenylphosphorane .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is a five-membered ring that contains one oxygen atom and two nitrogen atoms . The aromaticity of these compounds is reduced to such an extent that it shows conjugated diene character .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their privileged structure, which has enormous biological potential .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can vary depending on the specific compound. For example, 2-(1,3,4-oxadiazol-2-yl)phenol is a solid with a melting point of 109 - 110 degrees Celsius .Aplicaciones Científicas De Investigación
Antidiabetic Potential
The compound's antidiabetic properties have been studied through its derivatives. For example, indole-based hybrids with oxadiazole scaffolds have shown promising antidiabetic potential, as evidenced by their ability to inhibit the α-glucosidase enzyme. These derivatives exhibit low cytotoxicity, making them potential candidates for diabetes treatment (Nazir et al., 2018).
Antimicrobial Properties
N-substituted derivatives of this compound, particularly those incorporating a phenylsulfonyl moiety, have shown moderate to significant antibacterial activity. This makes them potential therapeutic agents in the fight against bacterial infections (Khalid et al., 2016).
Anticancer Activity
Certain derivatives of this compound have been evaluated for their anticancer potential, particularly as inhibitors of crucial enzymes like EGFR and COX-2. Their cytotoxic effects on various cancer cell lines indicate potential utility in cancer management (Sever et al., 2020).
Anti-inflammatory Applications
Derivatives of this compound have exhibited significant anti-inflammatory activity, as demonstrated in models like the Carrageenan-induced edema test in rats. This suggests potential use in treating inflammatory conditions (Nargund et al., 1994).
Toxicity Assessment and Tumor Inhibition
Some novel derivatives, including those with oxadiazole and pyrazole, have been evaluated for toxicity assessment and tumor inhibition. These compounds demonstrate potential as therapeutic agents with minimal side effects, providing a direction for future drug development (Faheem, 2018).
Mecanismo De Acción
Target of Action
Compounds with a similar 1,3,4-oxadiazole structure have been found to target proteins likealdose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a target for managing complications of diabetes .
Mode of Action
For instance, they have been found to inhibit the activity of their target proteins, leading to various downstream effects .
Biochemical Pathways
It’s known that aldose reductase, a potential target of similar compounds, plays a crucial role in thepolyol pathway of glucose metabolism . Inhibition of aldose reductase can prevent the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when present in high concentrations .
Result of Action
The inhibition of target proteins like aldose reductase can lead to a decrease in the accumulation of harmful metabolites, potentially alleviating symptoms of conditions like diabetic complications .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-2-[2-(1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-14-12(18)7-17-10-5-3-2-4-9(10)6-11(17)13-16-15-8-19-13/h2-6,8H,7H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAJGTGJCCQIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C2=CC=CC=C2C=C1C3=NN=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-methylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)
![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)
![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)
![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)


![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)
![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)
![3-chloro-N-{[3-(2-methyl-4-pyrimidinyl)-4,5-dihydro-5-isoxazolyl]methyl}-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2920786.png)
![1,3-Dimethyl-6-[methyl(prop-2-yn-1-yl)amino]-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile](/img/structure/B2920789.png)
